molecular formula C13H16N4 B15056294 (4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine

(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine

Cat. No.: B15056294
M. Wt: 228.29 g/mol
InChI Key: TYKLSXUCKNXDPQ-UHFFFAOYSA-N
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Description

(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a triazolopyridine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with a chloropyridine derivative, followed by cyclization and subsequent functionalization to introduce the phenylmethanamine group .

Industrial Production Methods

Industrial production methods for this compound often utilize readily available starting materials and aim to optimize yield and purity. The process may involve multiple steps, including purification and crystallization, to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyridine oxides, while reduction can produce various hydrogenated triazolopyridine derivatives .

Scientific Research Applications

(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core is known to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine lies in its specific structure, which imparts distinct biological properties and makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]methanamine

InChI

InChI=1S/C13H16N4/c14-9-10-4-6-11(7-5-10)13-16-15-12-3-1-2-8-17(12)13/h4-7H,1-3,8-9,14H2

InChI Key

TYKLSXUCKNXDPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN=C2C3=CC=C(C=C3)CN)C1

Origin of Product

United States

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